N-(2-fluorobenzyl)-4-(1H-tetrazol-1-ylmethyl)benzamide is an organic compound belonging to the class of benzamides. [] It is characterized by a benzamide core structure with two substituents: a (1H-tetrazol-1-ylmethyl) group at the para position and a (2-fluorobenzyl) group attached to the nitrogen atom of the amide functional group. [] This compound has gained attention in scientific research due to its potential as a pharmaceutical lead compound and its use in the exploration of protein-ligand interactions. []
The molecular structure of N-(2-fluorobenzyl)-4-(1H-tetrazol-1-ylmethyl)benzamide has been analyzed through computational modeling. [] The tetrazole ring adopts a planar conformation, while the benzene rings are slightly twisted with respect to each other. The 2-fluorobenzyl group adopts a preferred orientation due to steric interactions with the benzamide core.
The mechanism of action of N-(2-fluorobenzyl)-4-(1H-tetrazol-1-ylmethyl)benzamide has been studied in the context of its interaction with the D2 dopamine receptor. [] This compound displays enhanced binding affinity to the receptor in the presence of physiological concentrations of sodium ions. [] Computational analyses suggest that sodium binding induces changes in the dynamic properties of the D2 receptor, specifically influencing the open/closed motions of the ligand binding cleft. [] These conformational changes favor the binding of N-(2-fluorobenzyl)-4-(1H-tetrazol-1-ylmethyl)benzamide and other ligands with similar structural features. []
The primary application of N-(2-fluorobenzyl)-4-(1H-tetrazol-1-ylmethyl)benzamide in scientific research lies in its use as a tool to study the allosteric modulation of the D2 dopamine receptor by sodium ions. [] This compound serves as a model ligand to investigate the interplay between sodium binding and ligand recognition, providing insights into the dynamic nature of receptor-ligand interactions. [] This knowledge is valuable for understanding the pharmacological properties of D2 receptor ligands and for designing new drugs targeting this receptor.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: